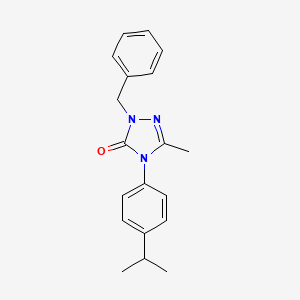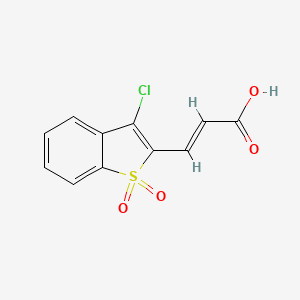
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H30N2O5S2 and its molecular weight is 442.59. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on structurally similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide has contributed significantly to understanding molecular interactions, particularly in the context of receptor targeting and antagonist activity. For instance, molecular interaction studies of antagonists with the CB1 cannabinoid receptor have led to insights into the structural requirements for receptor binding and activity, which are critical for designing compounds with specific pharmacological profiles (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel benzamides and their metal complexes have been explored, revealing their potential for antibacterial activity. Such studies not only expand the chemical knowledge base but also lay the groundwork for developing new therapeutic agents with enhanced efficacy against various bacterial strains (Khatiwora et al., 2013).
Anti-Acetylcholinesterase Activity
Research into piperidine derivatives has demonstrated their potential as anti-acetylcholinesterase agents, which is vital for treating conditions like Alzheimer's disease. The detailed study of these compounds' synthesis and their biological activity underscores the importance of chemical modifications in enhancing therapeutic potential (Sugimoto et al., 1990).
Structural and Computational Analysis
The structural and computational analysis of various compounds, including those related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide, plays a critical role in drug design and development. By elucidating the crystal structures and conducting theoretical calculations, researchers can predict the reactivity and interaction patterns of potential pharmacological agents, leading to the rational design of more effective and targeted drugs (Karthik et al., 2021).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(piperidin-1-ylsulfonyl)benzamide is crucial for drug development. Studies have detailed the disposition, metabolism, and elimination pathways of novel drug candidates, providing essential insights into their pharmacological profiles and safety (Renzulli et al., 2011).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S2/c1-16(2)14-22(18-10-13-28(24,25)15-18)20(23)17-6-8-19(9-7-17)29(26,27)21-11-4-3-5-12-21/h6-9,16,18H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFPDVQDJDNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)


![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526857.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)

![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)


![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)